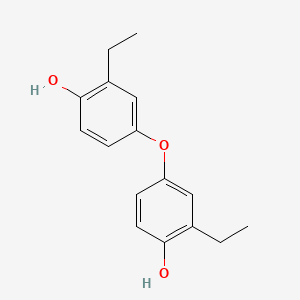
4,4'-Oxybis(2-ethylphenol)
Beschreibung
4,4'-Oxybis(2-ethylphenol) (C16H18O3) is a phenolic compound characterized by a central oxygen atom bridging two 2-ethylphenol moieties. The latter has a molecular weight of 202.2 g/mol and a diphenyl ether backbone . The compound's hydroxyl groups and ether linkage enable coordination with metal ions, making it relevant in materials science, particularly in synthesizing metal-organic frameworks (MOFs) .
Eigenschaften
CAS-Nummer |
848242-74-0 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2-ethyl-4-(3-ethyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C16H18O3/c1-3-11-9-13(5-7-15(11)17)19-14-6-8-16(18)12(4-2)10-14/h5-10,17-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
AEMSUYNOLDIJHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von 4,4'-Oxybis(2-ethylphenol) kann durch verschiedene Verfahren erreicht werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4-Chlorphenol mit Natriumhydroxid, wodurch 4-Hydroxyphenol entsteht, das dann in Gegenwart eines Katalysators mit 2-Ethylphenol umgesetzt wird, um die gewünschte Verbindung zu erhalten . Industrielle Produktionsverfahren beinhalten in der Regel ähnliche Reaktionsbedingungen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
4,4'-Oxybis(2-ethylphenol) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können es mit Reduktionsmitteln wie Natriumborhydrid in die entsprechenden Hydrochinone umwandeln.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, unterschiedliche Temperaturen und Lösungsmittel wie Ethanol oder Wasser. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Chinone, Hydrochinone und verschiedene substituierte Phenole.
Wissenschaftliche Forschungsanwendungen
4,4'-Oxybis(2-ethylphenol) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Es dient als Vorläufer bei der Synthese biologisch aktiver Verbindungen, einschließlich Pharmazeutika.
Medizin: Es wird bei der Entwicklung von Medikamenten und therapeutischen Mitteln verwendet.
Industrie: Es wird als Additiv in Flüssigkristallmaterialien eingesetzt, wodurch deren Eigenschaften für den Einsatz in elektronischen Displays verbessert werden
5. Wirkmechanismus
Der Wirkmechanismus von 4,4'-Oxybis(2-ethylphenol) beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. In biologischen Systemen kann es als Antioxidans wirken, freie Radikale abfangen und Zellen vor oxidativem Schaden schützen. Es kann auch mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zelluläre Prozesse beeinflussen .
Wirkmechanismus
The mechanism of action of 4,4’-Oxybis(2-ethylphenol) involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)
- Structure: Features a methylene (–CH2–) bridge instead of an ether (–O–) linkage, with methyl groups at the 2,6-positions of each phenol ring.
- Properties :
| Parameter | 4,4'-Oxybis(2-ethylphenol) | 4,4'-Methylenebis(2,6-dimethylphenol) |
|---|---|---|
| Molecular Weight (g/mol) | 256.34 (estimated) | 256.34 |
| Bridge Type | Ether (–O–) | Methylene (–CH2–) |
| Melting Point | Not Available | 176°C |
| Key Applications | MOFs, coordination chemistry | Polymers, resins |
Key Difference : The ether bridge in 4,4'-oxybis compounds enhances metal-binding capacity, while the methylene bridge in the methylenebis analog improves rigidity in polymers .
Hydrogenated Bisphenol A (HBPA) (CAS 80-04-6)
- Structure: Cyclohexane rings replace aromatic benzene rings in bisphenol A, with an isopropylidene bridge.
- Properties :
| Parameter | 4,4'-Oxybis(2-ethylphenol) | Hydrogenated Bisphenol A (HBPA) |
|---|---|---|
| Aromaticity | Aromatic | Aliphatic (hydrogenated) |
| Thermal Stability | Moderate | High (resists UV/thermal degradation) |
| Industrial Use | Niche (MOFs) | Broad (epoxy resins, coatings) |
Key Difference: HBPA’s aliphatic structure confers superior weather resistance compared to aromatic ethers like 4,4'-oxybis(2-ethylphenol) .
Bis(4-fluorophenyl) Ether (CAS 330-93-8)
- Structure : Fluorine atoms at the para positions of the phenyl rings.
| Parameter | 4,4'-Oxybis(2-ethylphenol) | Bis(4-fluorophenyl) Ether |
|---|---|---|
| Substituents | Ethyl groups | Fluorine atoms |
| Reactivity | High (OH groups) | Low (inert C–F bonds) |
| Applications | Metal coordination | Fluorinated polymers, drug synthesis |
Key Difference : Fluorination reduces reactivity but improves thermal and chemical inertness, unlike the hydroxyl-rich 4,4'-oxybis analogs .
Bisphenol F Diglycidyl Ether (CAS 2095-03-6)
- Structure : Glycidyl ether groups attached to a methylene-bridged diphenyl backbone.
- Properties :
Comparison Insight: Functionalization with glycidyl groups expands utility in epoxy systems, whereas 4,4'-oxybis(2-ethylphenol) lacks such reactive termini .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


